Welcome to the BenchChem Online Store!
molecular formula C5H2F5NO B3039486 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile CAS No. 110234-69-0

4,4,5,5,5-Pentafluoro-3-oxopentanenitrile

Cat. No. B3039486
M. Wt: 187.07 g/mol
InChI Key: IJODBPCRGUDNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04910326

Procedure details

Acetonitrile (4.1 g, 0.10 mole), ethyl pentafluoropropionate (9.61 g, 0.05 mole) and a solution of n-butyllithium in n-hexane (70 ml, 0.11 mole) were reacted according to the same procedure as described in Example 1 to give 7.28 g (77.8%) of the title compound. When the resulting compound was dissolved in CDCl3 and its NMR was measured, the ratio of the keto form/the enol form was found to be 26/74, m.p. 47°-54° C. (deliquescence), b.p. 69°-71° C./18 mmHg.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
9.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Yield
77.8%

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[F:4][C:5]([F:15])([F:14])[C:6]([F:13])([F:12])[C:7](OCC)=[O:8].C([Li])CCC.CCCCCC>>[F:12][C:6]([F:13])([C:5]([F:15])([F:14])[F:4])[C:7]([CH2:2][C:1]#[N:3])=[O:8]

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
9.61 g
Type
reactant
Smiles
FC(C(C(=O)OCC)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
70 mL
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)CC#N)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.28 g
YIELD: PERCENTYIELD 77.8%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.